BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Medicinal chemistry Structure-activity relationship Benzothiazole pharmacophore

2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 325988-77-0; molecular formula C₁₅H₁₀F₂N₂O₂S; MW 320.31) is a synthetic benzothiazole-benzamide derivative featuring a 2,6-difluorobenzamide moiety directly linked via an amide bond to a 6-methoxy-1,3-benzothiazol-2-amine scaffold. This compound belongs to a therapeutically significant class: 2,6-difluorobenzamides are established pharmacophores for inhibition of the bacterial cell division protein FtsZ, while benzothiazole amides have been patented as adenosine receptor ligands, kinase inhibitors, and arthropodicidal agents.

Molecular Formula C15H10F2N2O2S
Molecular Weight 320.31
CAS No. 325988-77-0
Cat. No. B2777466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS325988-77-0
Molecular FormulaC15H10F2N2O2S
Molecular Weight320.31
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H10F2N2O2S/c1-21-8-5-6-11-12(7-8)22-15(18-11)19-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,19,20)
InChIKeyUYICIIPPCNOMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 325988-77-0): Procurement-Relevant Structural and Physicochemical Profile


2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 325988-77-0; molecular formula C₁₅H₁₀F₂N₂O₂S; MW 320.31) is a synthetic benzothiazole-benzamide derivative featuring a 2,6-difluorobenzamide moiety directly linked via an amide bond to a 6-methoxy-1,3-benzothiazol-2-amine scaffold . This compound belongs to a therapeutically significant class: 2,6-difluorobenzamides are established pharmacophores for inhibition of the bacterial cell division protein FtsZ, while benzothiazole amides have been patented as adenosine receptor ligands, kinase inhibitors, and arthropodicidal agents [1][2][3]. Its specific combination of 2,6-difluoro substitution on the benzamide ring together with a 6-methoxy electron-donating group on the benzothiazole distinguishes it from all well-characterized analogs in both electronic character and steric profile.

Why Close Analogs Cannot Substitute for 2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide in Structure-Focused Research Programs


Benzothiazole-amide derivatives are not interchangeable: small changes to the benzamide substitution pattern or the benzothiazole 6-position produce divergent target profiles. Published SAR demonstrates that replacing the benzothiazole heterocycle with benzimidazole abolishes antibacterial activity in the 2,6-difluorobenzamide series, while shifting fluorine positions on the benzamide ring (e.g., from 2,6- to 4,6-difluoro) alters both metabolic stability and target binding geometry [1][2]. Within the benzothiazole subset, the 6-position substituent determines whether the compound acts as an FtsZ inhibitor, adenosine receptor ligand, or insecticide – meaning that a 6-chloro, 6-ethoxy, or unsubstituted analog cannot serve as a functional replacement for the 6-methoxy variant without altering the biological readout [3][4]. The evidence items below establish the quantifiable dimensions along which this specific compound differentiates from its nearest structural neighbors.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Versus Closest Analogs


Electron-Donating 6-Methoxy on Benzothiazole Differentiates Target Engagement Profile from 6-Chloro and 6-H Analogs

The 6-methoxy substituent (Hammett σₚ = −0.27) on the benzothiazole ring is electron-donating, whereas the 6-chloro analog (Hammett σₚ = +0.23) is electron-withdrawing. This 0.50-unit Hammett difference produces opposite electronic effects on the benzothiazole π-system, altering hydrogen-bond acceptor capacity and dipole moment [1]. The unsubstituted analog N-(1,3-benzothiazol-2-yl)-2,6-difluorobenzamide lacks any 6-position modulation of electron density. In cellular assays on HeLa and CaSki cancer cell lines, the presence of a chloro or difluoro group at the benzothiazole 6-position was shown to be a key determinant for exerting strong antiproliferative action, whereas the unsubstituted benzothiazole ring favored activity against different cell lines [2]. The 6-methoxy variant occupies a distinct electronic parameter space not represented by the 6-H, 6-Cl, or 6-F analogs measured in the comparative study.

Medicinal chemistry Structure-activity relationship Benzothiazole pharmacophore

2,6-Difluorobenzamide Moiety Confers Metabolic Stability Advantage Over Non-Fluorinated Benzamide Analogs

The 2,6-difluoro substitution pattern on the benzamide ring is a recognized metabolic blocking strategy. Fluorine atoms at both ortho positions shield the amide bond from hydrolytic cleavage by steric hindrance and electron withdrawal, reducing susceptibility to amidase-mediated degradation. Structure-activity relationship studies on 2,6-difluorobenzamide derivatives demonstrated that fluorination at the 2,6-positions enhances metabolic stability and target binding compared to non-fluorinated benzamide analogs [1]. The non-fluorinated comparator N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 35353-26-5) lacks this ortho-fluorine protection and is therefore expected to exhibit higher metabolic lability, though direct comparative microsomal stability data for this specific pair have not been published.

Drug metabolism Pharmacokinetics Fluorine chemistry

Direct Amide Linkage Provides Conformational Restriction Relative to Methylenoxy-Bridged FtsZ Inhibitors

This compound features a direct amide bond (C(=O)–NH) connecting the 2,6-difluorophenyl group to the 2-aminobenzothiazole, whereas the well-characterized FtsZ inhibitor 3-(2-benzothiazol-2-ylmethoxy)-2,6-difluorobenzamide incorporates a flexible methylenoxy (–CH₂–O–) linker [1]. The direct amide eliminates one rotational degree of freedom compared to the methylenoxy bridge, producing a more rigid, planar geometry. Published 2,6-difluorobenzamide SAR demonstrates that the nature of the linker between the benzamide and heterocycle dramatically affects antibacterial potency: 3-O-rigid heteroaryl substituted derivatives showed weak antibacterial activity despite structural similarity to more potent 3-O-flexible alkyl chain analogs [2]. The direct amide in the target compound represents a distinct conformational population not accessible to methylenoxy-linked derivatives.

Conformational analysis FtsZ inhibition Scaffold hopping

6-Methoxybenzothiazole Fragment Differentiates Physicochemical Properties from 6-Chloro and Regioisomeric Analogs

The 6-methoxy group (clogP contribution ≈ +0.2 for aromatic OCH₃) combined with the 2,6-difluorobenzamide (clogP contribution ≈ +1.0 for the difluorophenyl moiety) yields an estimated LogP of approximately 3.2–3.5 for the target compound . This contrasts with the 6-chloro analog (N-(6-chlorobenzothiazol-2-yl)-2,6-difluorobenzamide; estimated clogP ≈ 3.8–4.1 due to the more lipophilic Cl substituent) and the regioisomer N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 907974-30-5), where the methoxy group is relocated to the benzamide ring and fluorines are shifted to the benzothiazole . The target compound's lower LogP relative to the 6-chloro analog predicts superior aqueous solubility, a critical factor for assay compatibility.

Physicochemical properties LogP Drug-likeness

Recommended Research and Industrial Application Scenarios for 2,6-Difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Based on Comparative Evidence


Chemical Probe for FtsZ-Mediated Bacterial Cell Division Studies Requiring a Direct Amide Benzothiazole-Benzamide Scaffold

The target compound's direct amide linkage and 2,6-difluorobenzamide pharmacophore place it within the FtsZ inhibitor chemotype space established by Bi et al. (2017) [1]. Unlike the flexible methylenoxy-bridged FtsZ inhibitor 3-(2-benzothiazol-2-ylmethoxy)-2,6-difluorobenzamide, this compound's rigidified scaffold may serve as a conformational probe to test whether a planar benzothiazole-benzamide geometry is tolerated or preferred by the FtsZ GTPase pocket. Researchers investigating the conformational requirements for FtsZ binding should select this compound over flexible-linker analogs to eliminate conformational entropy as a confounding variable.

Metabolic Stability Benchmarking in Benzothiazole-Amide Series Where Amide Hydrolysis Is a Clearance Liability

The 2,6-difluoro ortho-substitution pattern provides steric and electronic shielding of the amide bond, a class-recognized strategy for reducing amidase susceptibility. This compound can serve as the metabolically stabilized reference point when profiling a series of benzothiazole-benzamide analogs. Its non-fluorinated counterpart N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 35353-26-5) would serve as the hydrolysis-susceptible control in paired microsomal stability experiments .

Electronic Parameter Series Expansion for Benzothiazole 6-Position SAR Studies

With a Hammett σₚ of −0.27, the 6-methoxy group fills a gap in existing benzothiazole-amide SAR datasets that typically include only electron-withdrawing (6-Cl, 6-F) or neutral (6-H) substituents. Researchers building quantitative structure-activity relationship (QSAR) models for benzothiazole-containing compounds should incorporate this compound to extend the electronic parameter range into the electron-donating domain, enabling more robust model predictions across diverse chemical space [2].

Insecticidal Benzamide Scaffold Differentiation from N-(6-chlorobenzothiazol-2-yl)-2,6-difluorobenzamide

Patent US4675331 establishes N-(6-chlorobenzothiazol-2-yl)-2,6-difluorobenzamide as an insecticidally active benzothiazole-benzamide [3]. The target compound, bearing 6-methoxy instead of 6-chloro, provides a matched-pair comparator for testing whether the insecticidal activity is retained, enhanced, or abolished by this single-atom substitution (O vs Cl). Agrochemical discovery programs evaluating benzothiazole-benzamide insecticides should include this compound to map the halogen-to-alkoxy transition at the 6-position.

Quote Request

Request a Quote for 2,6-difluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.